REACTION_SMILES
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[Br:20][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27].[CH3:1][O:2][c:3]1[c:4](-[c:13]2[c:14]([Br:19])[cH:15][n:16][n:17]2[CH3:18])[cH:5][c:6]([NH:9][C:10](=[O:11])[CH3:12])[cH:7][cH:8]1.[CH3:28][O:29][c:30]1[cH:31][cH:32][c:33]([NH:34][C:35](=[O:36])[CH3:37])[cH:38][c:39]1-[c:40]1[n:41]([CH3:42])[n:43][cH:44][cH:45]1.[CH3:48][OH:49].[Na+:47].[OH-:46]>>[CH3:1][O:2][c:3]1[c:4](-[c:13]2[c:14]([Br:19])[cH:15][n:16][n:17]2[CH3:18])[cH:5][c:6]([NH2:9])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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COc1ccc(NC(C)=O)cc1-c1c(Br)cnn1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(C)=O)cc1-c1c(Br)cnn1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(C)=O)cc1-c1ccnn1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(N)cc1-c1c(Br)cnn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |